A Senior Application Scientist's Technical Guide to 3'-O-Acetylthymidine (CAS 21090-32-2)
A Senior Application Scientist's Technical Guide to 3'-O-Acetylthymidine (CAS 21090-32-2)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
3'-O-Acetylthymidine is a modified pyrimidine nucleoside, a derivative of the fundamental DNA component, thymidine. The strategic placement of an acetyl group at the 3'-hydroxyl position of the deoxyribose sugar fundamentally alters its physicochemical properties, transforming it into a valuable tool for biochemical research and a strategic intermediate in medicinal chemistry.[1] This modification enhances the molecule's lipophilicity, which can improve its ability to cross cellular membranes, a critical factor in drug design.[1] This guide provides an in-depth exploration of 3'-O-Acetylthymidine, covering its core chemical properties, a detailed synthesis and characterization protocol, its biological relevance as a prodrug, and its applications in the study of nucleic acid metabolism and the development of therapeutic agents.[1]
Core Physicochemical and Structural Properties
3'-O-Acetylthymidine's identity is defined by its unique structure, where the reactive 3'-hydroxyl group of thymidine is masked by an acetyl ester. This seemingly minor addition has significant consequences for its behavior in both chemical and biological systems.
Structural and Molecular Data
The fundamental properties of 3'-O-Acetylthymidine are summarized below. These values are critical for experimental design, from calculating molar concentrations for assays to predicting behavior in chromatographic systems.
| Property | Value | Source |
| CAS Number | 21090-30-2 | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₆ | [2][3] |
| Molecular Weight | 284.26 g/mol | [3] |
| IUPAC Name | [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate | [3] |
| Appearance | White or off-white solid | [4] |
| Synonyms | Thymidine 3'-acetate, 3'-O-Acetyl-D-thymidine, 3'-O-Ac-T | [1][3] |
Solubility and Stability Profile
Understanding the solubility and stability is paramount for accurate and reproducible experimental work.
-
Solubility: The acetyl group increases lipophilicity compared to the parent thymidine.[1] The compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[4] Its aqueous solubility is lower than that of thymidine.
-
Stability & Storage: For long-term integrity, 3'-O-Acetylthymidine should be stored in a sealed container, protected from moisture. Recommended storage is at 2–8 °C, though it may also be stored at room temperature for shorter periods.[4] Like its parent nucleoside, it should be considered incompatible with strong oxidizing agents.[5][6] The ester linkage at the 3' position is susceptible to hydrolysis under acidic or basic conditions.
Synthesis, Purification, and Characterization
The synthesis of 3'-O-Acetylthymidine from thymidine is a foundational procedure in nucleoside chemistry. The primary challenge is achieving selective acetylation at the 3'-hydroxyl group while the more reactive primary 5'-hydroxyl group is present. This necessitates a protection-acetylation-deprotection strategy.
Synthesis Workflow Overview
The logical flow from starting material to a fully characterized final product is a self-validating system. Each step confirms the success of the previous one.
Caption: Workflow for the synthesis and validation of 3'-O-Acetylthymidine.
Detailed Experimental Protocol
This protocol describes a standard, reliable method for synthesizing 3'-O-Acetylthymidine.
Materials: Thymidine, Anhydrous Pyridine, 4,4'-Dimethoxytrityl chloride (DMT-Cl), Acetic Anhydride (Ac₂O), 4-(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Sodium Sulfate (Na₂SO₄), 3% Trichloroacetic acid (TCA) in DCM, Silica Gel.
Step 1: Selective Protection of the 5'-Hydroxyl Group
-
Rationale: The 5'-hydroxyl is a primary alcohol and is more sterically accessible and reactive than the secondary 3'-hydroxyl. We protect it with a bulky dimethoxytrityl (DMT) group, which also provides a useful chromophore for tracking via chromatography.
-
Dissolve thymidine (1 equivalent) in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Add DMT-Cl (1.1 equivalents) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the thymidine spot is consumed.
-
Quench the reaction with methanol and evaporate the solvent under reduced pressure.
-
Purify the resulting residue (5'-O-DMT-thymidine) by silica gel chromatography.
Step 2: Acetylation of the 3'-Hydroxyl Group
-
Rationale: With the 5'-OH protected, the 3'-OH is the only available hydroxyl group for reaction. Acetic anhydride is the acetyl source, and DMAP serves as a nucleophilic catalyst to accelerate the esterification.
-
Dissolve the purified 5'-O-DMT-thymidine (1 equivalent) in anhydrous pyridine.
-
Add DMAP (0.1 equivalents) followed by acetic anhydride (1.5 equivalents).
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with ice-cold water and extract with ethyl acetate.
-
Wash the organic layer successively with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the fully protected intermediate.
Step 3: Deprotection of the 5'-Hydroxyl Group
-
Rationale: The DMT group is acid-labile and can be selectively removed under mild acidic conditions without affecting the more stable 3'-O-acetyl ester bond.
-
Dissolve the dried intermediate from Step 2 in dichloromethane (DCM).
-
Add 3% TCA in DCM dropwise until the solution turns a persistent bright orange color (indicating the presence of the DMT cation).
-
Stir for 10-20 minutes until TLC shows complete removal of the starting material.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Separate the organic layer, dry it over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography (using a gradient of ethyl acetate in hexanes) to yield pure 3'-O-Acetylthymidine.
Step 4: Product Characterization and Validation
-
Rationale: The final product's identity and purity must be rigorously confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): Confirm the exact mass. Expected [M+H]⁺ = 285.1085.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure. Key signals are detailed in the next section.
Analytical Characterization
Spectroscopic analysis provides unambiguous proof of structure. The comparison between thymidine and its 3'-O-acetylated derivative is illustrative.
NMR Spectral Data
The most significant changes upon acetylation occur around the 3'-position of the deoxyribose ring.
| Proton (¹H) | Thymidine (Approx. δ, ppm)[7] | 3'-O-Acetylthymidine (Predicted δ, ppm) | Rationale for Shift |
| H-6 | ~7.7 | ~7.5 | Minor change in electronic environment. |
| H-1' | ~6.2 | ~6.2 | Far from the site of modification. |
| H-3' | ~4.3 | ~5.3 | Significant downfield shift due to the deshielding effect of the acetyl carbonyl group. This is the key diagnostic signal. |
| H-4' | ~3.8 | ~4.1 | Moderate downfield shift. |
| H-5', 5'' | ~3.6 | ~3.8 | Minor change. |
| CH₃ (Thymine) | ~1.8 | ~1.8 | Unaffected. |
| CH₃ (Acetyl) | N/A | ~2.1 (singlet, 3H) | Appearance of a new singlet integrating to three protons, characteristic of the acetyl methyl group. |
Note: Shifts are approximate and depend on the solvent (e.g., DMSO-d₆, CDCl₃) and spectrometer frequency.[8]
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Technique: Electrospray Ionization (ESI), Positive Ion Mode.
-
Expected Exact Mass (C₁₂H₁₆N₂O₆): 284.1008[3]
-
Observed Ion (e.g., [M+Na]⁺): 307.0901
Biological Activity and Mechanism of Action
3'-O-Acetylthymidine is primarily of interest as a prodrug of thymidine. A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. This strategy is often used to improve pharmacokinetic properties like absorption or distribution.
Prodrug Activation Pathway
The acetyl group masks the 3'-OH, preventing the molecule from being phosphorylated by cellular kinases. For it to become biologically active, this group must first be removed.
Caption: Bioactivation pathway of 3'-O-Acetylthymidine to thymidine triphosphate.
Applications in Research and Drug Development
-
Studying Nucleoside Metabolism: As a masked form of thymidine, it can be used to study the kinetics of cellular esterases and the subsequent steps of the nucleotide salvage pathway.
-
Antiproliferative and Antiviral Research: Thymidine and its analogs are central to cancer and virology research.[][10] The incorporation of radiolabeled thymidine is a gold-standard method for measuring cell proliferation, and its inhibition is a key metric for anticancer drug discovery.[11] While 3'-O-Acetylthymidine itself is not a chain terminator like the famous antiviral drug Azidothymidine (AZT), its backbone is a common scaffold for developing such agents.[12] The prodrug approach, by enhancing lipophilicity, can potentially overcome uptake issues with more polar nucleoside analogs.[1]
-
Intermediate for Chemical Synthesis: It serves as a key intermediate for the synthesis of oligonucleotides or other 3'-modified nucleosides, where the 3'-OH needs to be temporarily unavailable for reaction.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 464365, 3'-O-Acetylthymidine. [Link]
-
LookChem. Thymidine | CAS 50-89-5. [Link]
-
MDPI. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. [Link]
-
Carl ROTH. Safety Data Sheet: Thymidine. [Link]
-
PubMed. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay. [Link]
-
PharmaTutor. Role of chemistry in drug discovery and drug design. [Link]
-
Pannacean (Henan) Medicine Science Technologies, Ltd. 3'-O-Acetyl thymidine Product Details. [Link]
-
PubMed. Synthesis of 3'-O2-(azaheterocycle)-thymidines. [Link]
-
ResearchGate. Optimized synthesis of 3′-O-aminothymidine and evaluation of its oxime derivative as an anti-HIV agent. [Link]
-
SpringerLink. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. [Link]
-
Defense Technical Information Center. Pyridostigmine Bromide 30mg Stability in Extended Storage Conditions. [Link]
-
ResearchGate. The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. [Link]
-
PubMed. An investigation of the stability of meropenem in elastomeric infusion devices. [Link]
-
American Society for Microbiology. Antibacterial Activity and Mechanism of Action of 3'-Azido-3'-Deoxythymidine (BW A509U). [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
Sources
- 1. CAS 21090-30-2: 3'-O-acetylthymidine | CymitQuimica [cymitquimica.com]
- 2. 3′-O-Acetylthymidine, CAS 21090-30-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 3'-O-Acetylthymidine | C12H16N2O6 | CID 464365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. City product details_1-Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]
- 5. Cas 50-89-5,Thymidine | lookchem [lookchem.com]
- 6. carlroth.com [carlroth.com]
- 7. Thymidine(50-89-5) 1H NMR spectrum [chemicalbook.com]
- 8. epfl.ch [epfl.ch]
- 10. Synthesis of 3'-O2-(azaheterocycle)-thymidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ecosalgenes.frenoy.eu [ecosalgenes.frenoy.eu]
